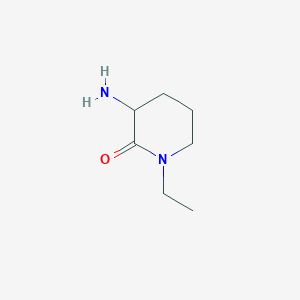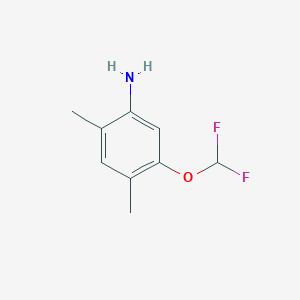
5-(Difluoromethoxy)-2,4-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-2,4-dimethylaniline is an organic compound characterized by the presence of a difluoromethoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the etherification of an appropriate precursor, followed by nitrification, hydrolysis, and reduction steps . The reaction conditions often require the use of specific reagents such as sodium hydroxide and freon-11 .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The process typically includes steps such as etherification, nitrification, hydrolysis, and reduction, optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-2,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-2,4-dimethylaniline has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-2,4-dimethylaniline involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethoxy Compounds: These compounds have a trifluoromethoxy group instead of a difluoromethoxy group and exhibit different chemical properties and reactivity.
Fluorinated Anilines: Compounds with single fluorine atoms or other fluorinated groups attached to the aniline ring.
Uniqueness
5-(Difluoromethoxy)-2,4-dimethylaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs. This makes it a valuable compound in various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C9H11F2NO |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
5-(difluoromethoxy)-2,4-dimethylaniline |
InChI |
InChI=1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3 |
Clave InChI |
ISRQNOJXXZJUJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)OC(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



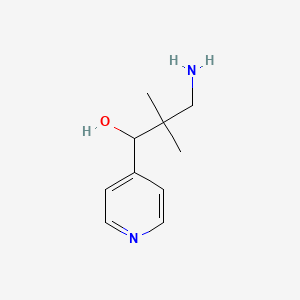
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine](/img/structure/B13197172.png)
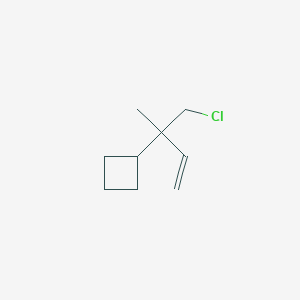
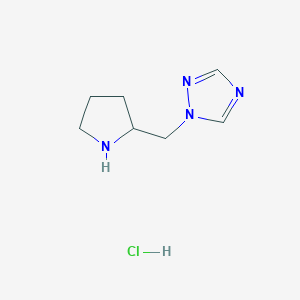


![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)

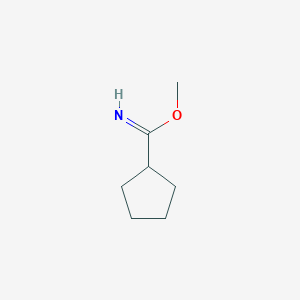
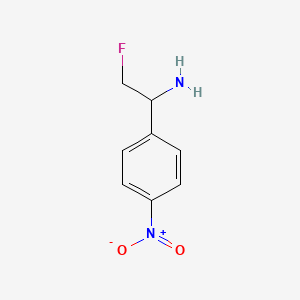
![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)
